molecular formula C23H19NO5 B613455 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid CAS No. 182883-41-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Cat. No. B613455
CAS RN: 182883-41-6
M. Wt: 389.4
InChI Key: QBYSEGZHOGZXFO-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, also known as Fmoc-Tyr(OH)-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Phosphonic Acid Synthesis and Applications

Although the search did not return papers specifically mentioning "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid," it highlighted the broader context of phosphonic acid and its derivatives. Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, finding use in bioactive properties (drugs, pro-drugs), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The review by Sevrain et al., 2017 covers the applications and synthesis methods of phosphonic acids, indicating their importance across various research fields.

Biomass-Derived Levulinic Acid in Drug Synthesis

The use of biomass-derived levulinic acid (LEV) for synthesizing various value-added chemicals, including those relevant in medicine, is another area of interest. LEV's flexibility due to its carbonyl and carboxyl functional groups enables its use in cancer treatment, medical materials, and other medical fields. Zhang et al. (2021) discuss how LEV can serve as a raw material for direct drug synthesis, synthesize derivatives for specific drug synthesis applications, modify chemical reagents, or act as linkers in pharmaceutical intermediates. Their review, as detailed in Zhang et al., 2021, highlights LEV's potential in reducing drug synthesis costs and simplifying synthesis steps.

Advanced Oxidation Processes for Acetaminophen Degradation

The degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs) is explored by Qutob et al., 2022, providing insights into kinetics, mechanisms, and by-products of ACT degradation. This work could be relevant for understanding the degradation pathways of complex organic compounds in environmental contexts.

Lactic Acid from Biomass for Biotechnological Applications

Lactic acid production from biomass is reviewed by Gao et al., 2011, showcasing its role as a feedstock for green chemistry. The production of various chemicals from lactic acid via chemical and biotechnological routes indicates the versatility of this substance in research and industrial applications.

Hydroxycinnamic Acids' Antioxidant Properties

The structure-activity relationships of hydroxycinnamic acids (HCAs) and their significant biological properties, including antioxidant activity, are reviewed by Razzaghi-Asl et al., 2013. This review discusses the importance of HCAs' structural features, such as the unsaturated bond in the side chain, to their antioxidant activity, indicating the potential of HCAs in managing oxidative stress-related diseases.

p-Coumaric Acid and Its Biological Activities

The review by Pei et al., 2016 focuses on p-coumaric acid and its conjugates, discussing their occurrence, bioavailability, bioaccessibility, and biological activities. This highlights the significance of conjugation in strengthening biological activities of such compounds.

Mechanism of Action

Target of Action

FMOC-L-4-HYDROXYPHENYLGLYCINE is a derivative of arylglycine, a family of non-canonical amino acids . It is used in peptide synthesis, particularly in the family of non-ribosomal peptides . The primary targets of this compound are the amino acids in peptides and proteins that it helps to modify .

Mode of Action

The FMOC group in FMOC-L-4-HYDROXYPHENYLGLYCINE is a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound plays a crucial role in the chemical synthesis of peptides . It allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

FMOC-L-4-HYDROXYPHENYLGLYCINE is involved in the biosynthesis of bioactive molecules in vivo . It is incorporated and regularly modified by non-ribosomal peptide synthetases (NRPS) to increase both amino acid and structural diversities . The timing of the amino acid modifications is always critical to understanding the biosynthesis of the bioactive molecules .

Pharmacokinetics

It is known that non-natural amino acids like fmoc-l-4-hydroxyphenylglycine are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . They are used to modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .

Result of Action

The result of FMOC-L-4-HYDROXYPHENYLGLYCINE’s action is the formation of peptides with increased structural diversity . This diversity is beneficial for research in the post-genomic world . The compound’s action leads to the creation of peptides that can be used in various pharmaceutical applications .

Action Environment

The action of FMOC-L-4-HYDROXYPHENYLGLYCINE is influenced by the conditions under which peptide synthesis occurs . For instance, the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization . Racemization can be reduced to a negligible level if specific conditions are employed during this step . Furthermore, resin-bound peptides are remarkably resistant against epimerization during extended incubation under basic conditions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSEGZHOGZXFO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718697
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182883-41-6
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid
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